1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid
Description
1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is a substituted imidazole derivative characterized by a methoxy group (-OCH₃) at the 3-position of the phenyl ring attached to the imidazole core. The imidazole ring is further substituted with a carboxylic acid group at the 5-position. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid and methoxy groups, which influence solubility, bioavailability, and receptor interactions.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(5-9)13-7-12-6-10(13)11(14)15/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXGMXGHSUNWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products
Oxidation: 1-(3-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 1-(3-Methoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid with structurally related compounds, emphasizing substituent effects, molecular properties, and pharmacological relevance:
Key Comparative Insights
Substituent Effects on Pharmacokinetics Methoxy vs. However, CF₃-substituted analogs exhibit superior metabolic stability due to resistance to oxidative degradation . Ester vs. Carboxylic Acid: Ethyl ester derivatives (e.g., Flutomidate) are prodrugs hydrolyzed in vivo to active carboxylic acids. The ester group improves lipophilicity and blood-brain barrier penetration, whereas the free carboxylic acid enhances target binding (e.g., 11β-hydroxylase inhibition) .
Biological Activity and Applications Adrenal Targeting: Compounds like [123I]IMAZA and etomidate derivatives demonstrate high affinity for adrenal enzymes (e.g., CYP11B1/B2), enabling diagnostic imaging (PET/CT) and targeted radiotherapy of adrenal cancers. The azetidinylamide group in [123I]IMAZA prolongs target retention compared to methyl esters . Enzyme Inhibition: The free carboxylic acid moiety is critical for inhibiting steroidogenic enzymes. For example, etomidate acid suppresses cortisol synthesis by binding 11β-hydroxylase, a mechanism shared with the target compound if structurally optimized .
Structural Modifications and Therapeutic Potential Azetidinylamide Substitution: Replacing the carboxylic acid with an azetidinylamide group (as in [123I]IMAZA) reduces renal clearance and enhances tumor uptake, suggesting a strategy to improve the target compound’s pharmacokinetics . Halogenation: Fluorine or iodine at the phenyl ring (e.g., Flutomidate, [123I]IMAZA) enhances receptor affinity and in vivo stability, making these analogs suitable for radiolabeling and theranostics .
Biological Activity
1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a methoxy group attached to a phenyl ring and an imidazole core, which contributes to its biological activity. The structural formula can be represented as follows:
This compound primarily targets the Fatty Acid Amide Hydrolase (FAAH) enzyme. Its mechanism involves:
- Inhibition of FAAH : The compound exhibits time-dependent and dose-dependent inhibitory activity against FAAH, leading to increased levels of endocannabinoids in the body.
- Modulation of Enzyme Activity : The methoxyphenyl group may interact with various enzymes and receptors, influencing their activity through hydrogen bonding and π-π interactions.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial and antifungal properties. It has been evaluated for its effectiveness against various pathogens, showing promising results in laboratory settings .
Anti-inflammatory Effects
The compound's inhibition of FAAH suggests potential anti-inflammatory effects, as elevated endocannabinoid levels may contribute to reduced inflammation.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various imidazole derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents.
Pharmacokinetics
The pharmacokinetic profile suggests that the compound is well-absorbed and distributed within the body. Its dose-dependent inhibition indicates a potential for therapeutic applications in managing conditions related to inflammation and pain.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted anilines and imidazole precursors. For example, intermediates like 1-(3-methoxyphenyl)-1H-imidazole can undergo carboxylation using CO₂ under transition metal catalysis. Side reactions, such as over-alkylation or oxidation, are mitigated by controlling reaction temperature (e.g., 60–80°C), using inert atmospheres (N₂/Ar), and optimizing stoichiometry of reagents. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the structure of this compound validated using spectroscopic techniques?
- Methodological Answer :
- NMR : NMR identifies aromatic protons (δ 7.2–8.1 ppm for imidazole and methoxyphenyl groups) and the carboxylic acid proton (broad peak at δ 10–12 ppm). NMR confirms carbonyl (C=O, ~170 ppm) and methoxy groups (~55 ppm).
- ESI-MS : Molecular ion peaks ([M+H]⁺) are matched with theoretical molecular weights. For example, a molecular ion at m/z 245.2 aligns with C₁₁H₁₀N₂O₃ .
- IR : Stretching vibrations for -COOH (~2500–3300 cm⁻¹ broad), C=O (~1680 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) are key markers .
Q. What methods are used to determine its physical properties (e.g., solubility, melting point)?
- Methodological Answer :
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary method. For imidazole derivatives, melting points often range 150–220°C (e.g., 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid melts at 144–145°C) .
- Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents (hexane) using gravimetric analysis. Carboxylic acid derivatives typically show higher solubility in DMSO due to hydrogen bonding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, catalyst loading, solvent ratio) identifies optimal conditions. For example, Pd-catalyzed carboxylation may require 5 mol% catalyst and 1:1.2 substrate:CO₂ ratio.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) removes impurities. Purity >95% is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. What challenges arise in resolving its crystal structure via X-ray diffraction, and how are they addressed?
- Methodological Answer :
- Crystallization : Slow evaporation from DMSO/CH₂Cl₂ mixtures at 273 K yields suitable crystals. Challenges include polymorphism; seeding with microcrystals or adjusting solvent polarity may help.
- Data Collection : High-resolution synchrotron radiation improves weak diffraction. Hydrogen bonding networks (e.g., O–H⋯N interactions) are analyzed using software like OLEX2 or SHELX .
Q. How can structure-activity relationships (SAR) be studied for bioactivity optimization?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the imidazole or phenyl ring. For example, fluorination at the 4-position of the phenyl ring enhances metabolic stability.
- Assays : Test derivatives in enzymatic (e.g., kinase inhibition) or cellular assays (e.g., cytotoxicity). IC₅₀ values are compared to correlate substituent effects with activity .
Q. How are contradictory spectral or bioactivity data resolved in interdisciplinary studies?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/MS results with elemental analysis (e.g., %C, %H within 0.4% of theoretical values) .
- Reproducibility Checks : Replicate bioassays under controlled conditions (e.g., fixed ATP concentration in kinase assays). Statistical tools (ANOVA, t-tests) identify outliers .
Safety and Handling
Q. What protocols ensure safe handling and storage of this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Desiccants (silica gel) prevent hydrolysis of the carboxylic acid group .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Emergency measures include rinsing eyes with water (15 mins) and seeking medical help for ingestion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
